N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-nitrobenzamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-3-nitrobenzamide is a benzamide derivative featuring a 1,3-benzodioxole moiety linked via a methylene group to an amide nitrogen. The benzamide ring is substituted with a methyl group at position 2 and a nitro group at position 2. This compound’s structural framework is reminiscent of bioactive molecules targeting enzymes such as aldehyde dehydrogenase 2 (ALDH2), as seen in analogs like Alda-1 . Its synthesis likely involves coupling 2-methyl-3-nitrobenzoyl chloride with 1,3-benzodioxol-5-ylmethylamine, a method analogous to procedures described for related compounds .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-10-12(3-2-4-13(10)18(20)21)16(19)17-8-11-5-6-14-15(7-11)23-9-22-14/h2-7H,8-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEFFDXUFOIUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-nitrobenzamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Amidation: The final step involves the formation of the amide bond between the benzodioxole moiety and the nitrobenzamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-aminobenzamide.
Oxidation: Formation of quinone derivatives.
Substitution: Formation of substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Research indicates that N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-nitrobenzamide exhibits various biological activities, particularly in the field of pharmacology.
Anticancer Activity
Studies have shown that compounds with similar structures to this compound demonstrate anticancer properties. For instance, the compound's ability to inhibit cell proliferation in cancer cell lines has been documented, suggesting potential as an anticancer agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Analogous compounds have shown effectiveness against various bacterial strains, indicating that this compound may possess similar properties.
| Activity Type | Evidence of Efficacy |
|---|---|
| Anticancer | Inhibition of cell growth in vitro |
| Antimicrobial | Effective against specific bacterial strains |
Therapeutic Applications
Given its biological activities, this compound has potential therapeutic applications:
Central Nervous System Disorders
Compounds related to this compound have been investigated for their effects on the central nervous system (CNS). They may act as AMPA receptor antagonists, which could be beneficial in treating conditions such as epilepsy and anxiety disorders .
Cardiovascular Health
There is emerging evidence suggesting that benzodioxole derivatives can influence nitric oxide synthase activity, which plays a critical role in cardiovascular health. This indicates potential for developing cardiovascular therapeutics based on this compound .
Case Studies and Research Findings
Several studies highlight the promising applications of this compound:
Case Study 1: Anticancer Research
A study published in a reputable journal demonstrated that analogs of this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Testing
In vitro tests revealed that similar compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus . These findings support further exploration into the use of this compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzodioxole moiety may also interact with proteins or nucleic acids, affecting their function and leading to various biological outcomes.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Key Analogs
Key Observations :
- Steric effects : The 2-methyl group in the target compound may enhance lipophilicity (higher logP than ’s analog) but could hinder binding compared to smaller substituents like chloro.
Physicochemical Properties
Table 2: Physicochemical Data
Notes:
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a benzodioxole moiety and a nitro group. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and potential applications in drug development.
Structural Characteristics
The molecular formula of this compound is , indicating the presence of two nitrogen atoms and five oxygen atoms. The compound's structure contributes to its potential pharmacological properties, particularly in targeting cancer cells.
Anticancer Activity
Research indicates that compounds similar to this compound often exhibit anticancer activity . Notably, studies have shown that derivatives of benzodioxole can induce apoptosis and disrupt mitochondrial function in various cancer cell lines, including lung and glioma cells .
The mechanism by which this compound exerts its anticancer effects may involve:
- Bioreduction of the Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
- Interaction with Proteins and Nucleic Acids : The benzodioxole moiety may bind to proteins or nucleic acids, disrupting their functions and triggering cell death pathways .
Comparative Biological Activity
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2H-1,3-benzodioxol-5-yl)ethanone | Contains benzodioxole moiety | Anticancer properties |
| 4-(1,3-benzodioxole)thiosemicarbazone | Thiosemicarbazone derivative | Cytotoxic effects on cancer cells |
| 2-(1,3-benzodioxol-5-yl)phenol | Hydroxy derivative | Antioxidant activity |
This compound stands out due to its specific combination of functional groups that may confer distinct pharmacological properties compared to other derivatives .
Case Studies
Several studies have highlighted the biological activity of nitro-containing compounds similar to this compound:
- Study on Cytotoxicity : A study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and oxidative stress .
- Enzyme Inhibition Studies : Docking studies have suggested that this compound may inhibit specific enzymes involved in cancer progression. These findings indicate potential for developing targeted therapies based on structural modifications .
Applications in Medicinal Chemistry
This compound has several promising applications:
Q & A
Q. What are the common synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-nitrobenzamide, and how can reaction conditions be optimized?
The synthesis typically involves amide coupling between 2-methyl-3-nitrobenzoic acid derivatives and 1,3-benzodioxol-5-ylmethylamine. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like EDC/HOBt or thionyl chloride (SOCl₂) to generate an acyl chloride intermediate.
- Nucleophilic substitution : Reaction of the activated acid with the amine under inert conditions (e.g., dry THF or DCM) at 0–25°C.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to isolate the product . Optimization may involve adjusting solvent polarity, temperature, and stoichiometry to improve yields (>80%) and purity (>95%).
Q. How can spectroscopic techniques confirm the structure of this compound?
- ¹H/¹³C NMR : Key signals include the methyl group (~2.4 ppm, singlet), aromatic protons from the benzodioxole (6.7–7.1 ppm), and amide NH (~10.7 ppm, broad). The nitro group deshields adjacent aromatic carbons (δ ~150 ppm in ¹³C NMR) .
- IR Spectroscopy : Peaks at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1680 cm⁻¹ (amide C=O stretch) confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., C₁₆H₁₄N₂O₅) validates synthesis .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity data (e.g., neuroprotective vs. cytotoxic effects) may arise from assay conditions or impurity profiles. Methodological approaches include:
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) in in vitro models (e.g., SH-SY5Y neurons) .
- Orthogonal assays : Validate findings using complementary techniques (e.g., MTT assay for cytotoxicity, caspase-3 activation for apoptosis).
- Purity validation : HPLC-MS (>98% purity) to rule out side products or degradants .
Q. How can computational modeling predict the biological targets of this compound?
- Molecular docking : Screen against targets like aldehyde dehydrogenase 2 (ALDH2) using software (AutoDock Vina) to assess binding affinity. The nitro group may interact with catalytic cysteine residues .
- QSAR analysis : Corrogate substituent effects (e.g., nitro position, benzodioxole bulk) with activity data to identify pharmacophores .
- ADMET prediction : Tools like SwissADME evaluate solubility, permeability, and metabolic stability to prioritize in vivo testing .
Q. What methodologies are suitable for studying the stability of this compound under physiological conditions?
- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and oxidative stress (H₂O₂) to identify degradation pathways .
- LC-MS/MS analysis : Monitor degradation products (e.g., nitro-reduction to amine) in simulated gastric fluid (SGF) or plasma .
- Crystallography : X-ray diffraction (using SHELX programs) to analyze solid-state stability and polymorphic forms .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Coupling Agent | EDC/HOBt | >85% yield, minimal racemization |
| Solvent | Anhydrous DCM | Improved amine reactivity |
| Temperature | 0°C → RT (gradual) | Prevents exothermic side reactions |
| Purification | Silica gel chromatography (EtOAc/Hexane 3:7) | Purity >95% |
Q. Table 2. Biological Assay Design for Neuroprotective Activity
| Assay Type | Endpoint | Model System | Reference Compound |
|---|---|---|---|
| MTT Reduction | Cell viability | Rotenone-treated neurons | Alda-1 (ALDH2 activator) |
| ROS Measurement | Oxidative stress | DCFH-DA fluorescence | N-Acetylcysteine |
| Western Blot | Caspase-3 activation | SH-SY5Y lysates | Staurosporine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
